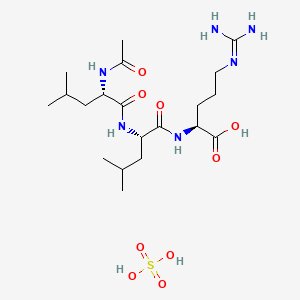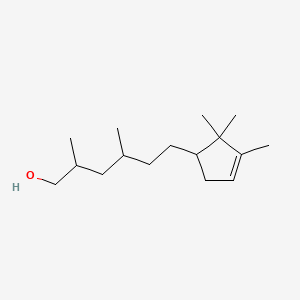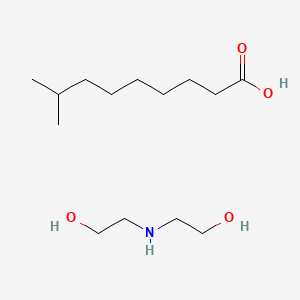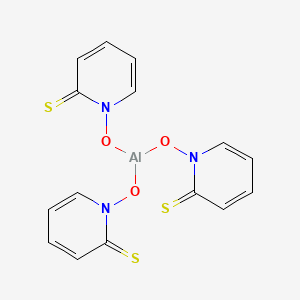
Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum is a chemical compound with the molecular formula C15H12AlN3O3S3 and a molecular weight of 405.50 g/mol. This compound is known for its unique coordination chemistry, where aluminum is coordinated with three 1-hydroxy-1H-pyridine-2-thionato ligands. It has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum typically involves the reaction of aluminum salts with 1-hydroxy-1H-pyridine-2-thione under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of aluminum complexes, while substitution reactions can result in new aluminum-ligand complexes.
科学的研究の応用
Tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other aluminum complexes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a therapeutic agent.
Industry: The compound is used in the production of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum involves its interaction with molecular targets through coordination chemistry. The aluminum center coordinates with ligands, forming stable complexes that can interact with various biological and chemical pathways. These interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Tris-(1-Hydroxy-2-thiopyridone)aluminum
- Tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)gallium
- Tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)indium
Uniqueness
Tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum is unique due to its specific coordination environment and the stability of its aluminum complex. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
32138-95-7 |
|---|---|
分子式 |
C15H12AlN3O3S3 |
分子量 |
405.5 g/mol |
IUPAC名 |
1-bis[(2-sulfanylidenepyridin-1-yl)oxy]alumanyloxypyridine-2-thione |
InChI |
InChI=1S/3C5H4NOS.Al/c3*7-6-4-2-1-3-5(6)8;/h3*1-4H;/q3*-1;+3 |
InChIキー |
TVOHFLHWXJEMMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=S)N(C=C1)O[Al](ON2C=CC=CC2=S)ON3C=CC=CC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


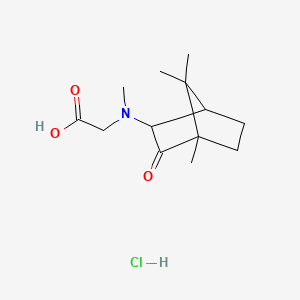
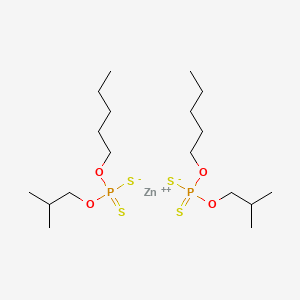
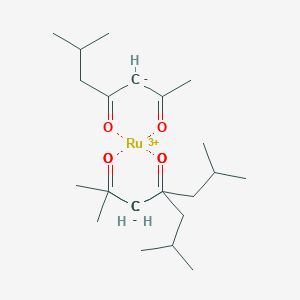
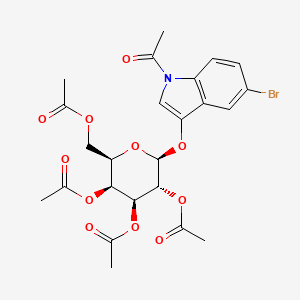
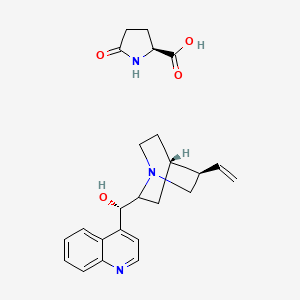

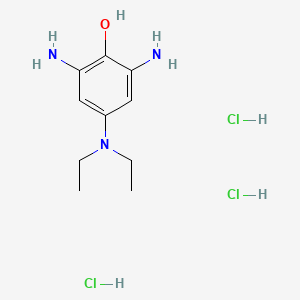
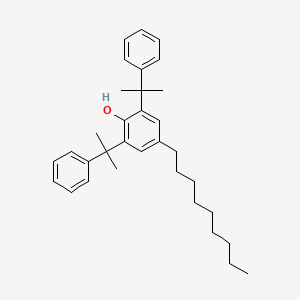
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
